molecular formula C14H26N2 B14555235 (6-Methyldecahydro-1,4-methanonaphthalene-2,3-diyl)dimethanamine CAS No. 62028-90-4

(6-Methyldecahydro-1,4-methanonaphthalene-2,3-diyl)dimethanamine

Cat. No.: B14555235
CAS No.: 62028-90-4
M. Wt: 222.37 g/mol
InChI Key: YBGPLZOGIBIUEM-UHFFFAOYSA-N
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Description

(6-Methyldecahydro-1,4-methanonaphthalene-2,3-diyl)dimethanamine is a complex organic compound with a unique structure It is characterized by a decahydro-1,4-methanonaphthalene core with a methyl group and two methanamine groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyldecahydro-1,4-methanonaphthalene-2,3-diyl)dimethanamine typically involves multiple steps. One common method starts with the preparation of the decahydro-1,4-methanonaphthalene core, followed by the introduction of the methyl group and the methanamine groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-Methyldecahydro-1,4-methanonaphthalene-2,3-diyl)dimethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres. Substitution reactions may involve the use of catalysts or specific temperature and pressure settings.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may yield fully saturated compounds. Substitution reactions may produce a variety of functionalized derivatives.

Scientific Research Applications

(6-Methyldecahydro-1,4-methanonaphthalene-2,3-diyl)dimethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological processes and as a potential therapeutic agent.

    Medicine: Research is ongoing into its potential use as a drug or drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methyldecahydro-1,4-methanonaphthalene-2,3-diyl)dimethanamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methyl group and the methanamine groups in (6-Methyldecahydro-1,4-methanonaphthalene-2,3-diyl)dimethanamine makes it unique compared to its similar counterparts

Properties

CAS No.

62028-90-4

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

[10-(aminomethyl)-4-methyl-9-tricyclo[6.2.1.02,7]undecanyl]methanamine

InChI

InChI=1S/C14H26N2/c1-8-2-3-9-10(4-8)12-5-11(9)13(6-15)14(12)7-16/h8-14H,2-7,15-16H2,1H3

InChI Key

YBGPLZOGIBIUEM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C3CC2C(C3CN)CN

Origin of Product

United States

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